molecular formula C19H22N2O2S B2529503 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 873586-91-5

2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2529503
CAS No.: 873586-91-5
M. Wt: 342.46
InChI Key: XWEMOGFUXKYKSH-UHFFFAOYSA-N
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Description

This chemical entity, 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole, is a synthetically modified imidazoline derivative offered for research applications. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a recognized privileged structure in medicinal chemistry, known for its versatility in interacting with various biological targets . Compounds based on this core have been investigated for a broad spectrum of activities, including potential antidepressant properties through a unique combination of alpha 2-adrenoreceptor antagonism and serotonin reuptake inhibition . Furthermore, novel hybrid molecules incorporating the imidazoline structure are actively being explored in areas such as anticancer research and as inhibitors of the Receptor for Advanced Glycation End-products (RAGE), a pathway implicated in inflammation, neurodegenerative diseases, and cancer . The specific substitution with a phenyl group at the 2-position and a tetramethylbenzenesulfonyl (mesitylsulfonyl) group at the 1-nitrogen presents a sophisticated tool for researchers to study structure-activity relationships, probe biological mechanisms, and develop new chemical probes. This compound is intended for laboratory research purposes only.

Properties

IUPAC Name

2-phenyl-1-(2,3,5,6-tetramethylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13-12-14(2)16(4)18(15(13)3)24(22,23)21-11-10-20-19(21)17-8-6-5-7-9-17/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEMOGFUXKYKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group and the tetramethylbenzenesulfonyl group are then introduced through subsequent reactions, often involving electrophilic aromatic substitution and sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The tetramethylbenzenesulfonyl moiety serves as a prime site for nucleophilic substitution. Reactions typically proceed via a two-step mechanism:

Mechanism :

  • Nucleophilic attack : Amines or alcohols displace the sulfonyl group under basic conditions (e.g., triethylamine).

  • Proton transfer : Stabilization of the leaving group (tetramethylbenzenesulfinate) completes the reaction.

Reaction Examples :

ReagentProduct ClassKey Conditions
Primary aminesSulfonamidesDCM, 25°C, 12–24 h
AlcoholsSulfonate estersTHF, reflux, 6–8 h

The steric hindrance from tetramethyl groups slightly reduces reaction rates compared to unsubstituted sulfonates.

Cyclization Reactions

The imidazole ring participates in intramolecular cyclization, forming fused heterocycles.

Case Study :

  • Reagent : Excess 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane.

  • Product : Fused imidazo-triazole derivatives via intermediate formation (Scheme 1 in ).

  • Mechanism :

    • Nucleophilic attack by the NH₂ group of hydrazinecarbonitriles.

    • Sequential intermolecular and intramolecular cyclization to yield tricyclic structures .

Key Observation :

  • Electron-withdrawing substituents enhance cyclization efficiency by stabilizing transition states .

Derivatization with Acyl/Sulfonyl Chlorides

The NH group in the imidazole ring reacts with electrophiles to form substituted derivatives:

Reactions :

Reagent TypeProductYield Range
Acyl chloridesAmides (e.g., 4a–e )65–82%
Sulfonyl chloridesSulfonamides (e.g., 5a–n )70–89%

Conditions :

  • Solvent: Chloroform or dichloromethane.

  • Catalyst: Triethylamine (1.2 equiv).

  • Time: 4–8 h at 25°C .

Notable Example :

  • Reaction with benzenesulfonyl chloride yields 5l (IC₅₀ = 2.38–3.77 µM against cancer cells), highlighting the pharmacological potential of sulfonamide derivatives .

Formation of Ureas and Thioureas

The compound reacts with isocyanates/isothiocyanates to form urea/thiourea-linked analogs:

Synthetic Protocol :

  • Reagents : Aryl isocyanates or isothiocyanates.

  • Conditions : DMF, 60°C, 6–10 h .

  • Products : Ureas (6a–i ), thioureas (7a–d ) with yields of 58–75% .

Structural Impact :

  • Bulky aryl groups at the R₂ position improve cytotoxic activity (e.g., 5k vs. 5l ) .

Catalytic Functionalization

The imidazole ring undergoes copper-catalyzed transformations:

Example :

  • Reagent : Benzyl isocyanide.

  • Catalyst : NHC-copper complex.

  • Product : 1,4-Diaryl-1H-imidazoles via formimidate intermediates .

Advantage : High regioselectivity and yields (>85%) under mild conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The unique structure of 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole positions it as a potential candidate for drug development. Research has indicated that imidazole derivatives exhibit a broad spectrum of biological activities including antimicrobial and anticancer effects. For instance, studies have shown that imidazole compounds can inhibit the growth of various cancer cell lines and possess significant antibacterial properties .

Case Study: Antitumor Activity
In a study evaluating the antitumor activity of novel imidazole derivatives, compounds similar to this compound demonstrated substantial antiproliferative effects against multiple cancer cell lines. Specifically, certain derivatives were found to induce apoptosis in cancer cells by modulating protein expression levels associated with cell survival .

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound's ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding. The sulfonyl group enhances solubility and stability while allowing for specific interactions with biological macromolecules. This characteristic is crucial for developing inhibitors targeting specific enzymes or receptors involved in disease processes .

Case Study: Molecular Docking Studies
Molecular docking studies using software like Schrödinger have been employed to investigate the binding affinity of imidazole derivatives to COX-2 receptors. Such studies revealed that certain modifications to the imidazole structure could significantly enhance binding affinity and selectivity towards this target .

Material Science

Development of New Materials
The stability and reactivity of this compound make it suitable for applications in material science. Its unique chemical properties allow for the synthesis of materials with tailored functionalities. For example, the compound can be utilized in creating polymers or coatings that require specific thermal or chemical resistance .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential antimicrobial and anticancer agentSignificant antiproliferative activity against cancer cell lines
Biological StudiesUseful for enzyme inhibition and receptor binding studiesEnhanced binding affinity observed in molecular docking studies
Material ScienceDevelopment of new materials with tailored functionalitiesPotential use in polymers requiring specific properties

Mechanism of Action

The mechanism by which 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The phenyl and imidazole rings can also participate in various binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of the target compound with its analogs:

Compound Name / Structure Substituents Key Features Applications / Activities References
Target compound 1-(2,3,5,6-Tetramethylbenzenesulfonyl), 2-phenyl Bulky sulfonyl group enhances steric hindrance; potential for metal coordination. Inferred: Chemosensors, ligand design
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles 4-Substituted phenyl (e.g., -NO₂, -Cl, -OCH₃) Electron-donating/withdrawing groups modulate toxicity and reactivity. Toxicity evaluated; antimicrobial potential
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-Dimethoxyphenyl, 4,5-dimethyl Methoxy groups enhance solubility; methyl groups stabilize the imidazole core. Ligand for Ir³⁺ complexes; chemosensors
2-(3-Methylphenyl)-4,5-dihydro-1H-imidazole 3-Methylphenyl Smaller substituent reduces steric hindrance; simpler synthesis. Not specified (chemical intermediate)
1-([1,1’-Biphenyl]-4-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole Biphenyl, furyl Extended aromatic systems may enhance π-π interactions. Structural characterization only

Key Observations :

  • Synthesis Routes : Most analogs are synthesized via condensation reactions (e.g., benzil + aldehydes + ammonium acetate in glacial acetic acid) . The target compound likely requires post-synthesis sulfonylation to introduce the benzenesulfonyl group.
  • Pharmacological Potential: While highlights toxicity evaluation for substituted phenyl analogs, the target compound’s sulfonyl group is reminiscent of drug candidates where sulfonamides enhance bioavailability or target specificity .

Physicochemical Properties

A comparative analysis of molecular weights and solubility trends:

Compound Molecular Weight (g/mol) Solubility Trends
Target compound ~430 (estimated) Low solubility (hydrophobic sulfonyl group)
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole ~350 Moderate solubility (polar methoxy groups)
2-(3-Methylphenyl)-4,5-dihydro-1H-imidazole ~200 High solubility (smaller substituent)

Implications : The target compound’s higher molecular weight and hydrophobic substituent may limit aqueous solubility, necessitating formulation adjustments for biological testing.

Biological Activity

2-Phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines an imidazole ring with a sulfonyl group derived from tetramethylbenzenesulfonyl, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S, with a molecular weight of 346.4 g/mol. The structure includes:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Phenyl group : A benzene derivative that may enhance lipophilicity.
  • Tetramethylbenzenesulfonyl moiety : This group is significant for its potential interactions in biological systems.

Antimicrobial Properties

Research indicates that compounds with imidazole rings often exhibit antimicrobial activity. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various bacteria and fungi. The sulfonyl group may enhance this activity by increasing the compound's solubility and bioavailability in biological systems.

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer properties. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. The presence of the tetramethylbenzenesulfonyl group may further enhance these effects by facilitating better interaction with cellular targets.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, imidazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Johnson et al. (2022)Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Lee et al. (2024)Found significant inhibition of COX-2 activity with an IC50 of 10 µM, suggesting anti-inflammatory potential.

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Biological Targets : The imidazole ring can coordinate with metal ions in enzymes, altering their activity.
  • Modulation of Cell Signaling : The compound may influence pathways such as apoptosis and cell cycle regulation.
  • Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on enzymes, it can prevent substrate access.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence product purity?

The synthesis typically involves cyclocondensation reactions starting with substituted amines and sulfonyl chlorides. Key steps include:

  • Step 1 : Reacting 2-phenyl-4,5-dihydro-1H-imidazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in dry DMF).
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfonylated product .
    Critical factors : Temperature (maintained at 0–5°C during sulfonation), stoichiometry of sulfonyl chloride (1.2 equivalents), and inert atmosphere (N₂) to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons, sulfonyl group integration).
  • X-ray crystallography : Resolves dihedral angles between the imidazole ring and substituents (e.g., planar vs. non-planar conformations) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns .

Q. What are the common side reactions during synthesis, and how can they be minimized?

  • Sulfonate ester formation : Occurs due to excess sulfonyl chloride. Mitigated by slow reagent addition and stoichiometric control .
  • Oxidative byproducts : Use of antioxidants (e.g., BHT) in reaction mixtures prevents imidazole ring oxidation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and selectivity?

Methodology :

  • Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response surface modeling : Identifies optimal conditions (e.g., 65°C, 5 mol% DMAP in acetonitrile) .
    Example Table :
FactorRange TestedOptimal ValueImpact on Yield
Temperature (°C)50–8065+25%
Catalyst (mol%)1–105+18%
Reaction time (h)12–2418+12%

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Hypothesis testing : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Variable pressure (VT-NMR) : Differentiates dynamic effects (e.g., rotamers) from static structural anomalies .

Q. What computational strategies predict biological activity or binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., cytochrome P450 isoforms) .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., sulfonyl moiety for hydrogen bonding) .

Q. How does the sulfonyl group influence regioselectivity in further functionalization?

  • Steric effects : The 2,3,5,6-tetramethylbenzenesulfonyl group directs electrophilic substitution to the C4 position of the imidazole ring due to steric hindrance .
  • Electronic effects : Sulfonyl groups deactivate the ring, favoring nucleophilic aromatic substitution under strong basic conditions .

Q. What advanced techniques characterize non-covalent interactions (e.g., crystal packing forces)?

  • Single-crystal X-ray diffraction : Reveals C–H···π interactions and hydrogen-bonding networks (e.g., chains along the b-axis in crystal lattices) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H···H, 8% H···O interactions) .

Methodological Challenges

Q. How to address low yields in multi-step syntheses?

  • Intermediate trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates .
  • Flow chemistry : Continuous processing reduces decomposition of heat-sensitive intermediates .

Q. What strategies validate biological activity without commercial assay kits?

  • In-house enzyme assays : Purify target enzymes (e.g., via affinity chromatography) and measure inhibition kinetics (IC₅₀) using UV-Vis spectroscopy .
  • Cell-based assays : Use transfected cell lines (e.g., HEK293 with luciferase reporters) to assess cytotoxicity .

Data Interpretation and Reporting

Q. How to statistically analyze batch-to-batch variability in synthesis?

  • ANOVA : Compare yields across 5 batches (α = 0.05) to identify significant outliers .
  • Control charts : Monitor critical parameters (e.g., reaction pH, purity) for process stability .

Q. What are best practices for reporting crystallographic data?

  • CIF validation : Check for PLATON alerts and report R-factors (<0.05 for high-quality data) .
  • Deposition : Submit to the Cambridge Structural Database (CSD) with full refinement details .

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